![molecular formula C11H13FO2 B1413733 [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol CAS No. 1701873-01-9](/img/structure/B1413733.png)
[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol
Overview
Description
[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol: is a versatile chemical compound with a unique structure that allows for diverse applications in various fields of study, including pharmaceuticals and materials science. Its molecular formula is C11H13FO2, and it features a cyclopropyl group attached to a methanol moiety, with a fluoro-substituted phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol typically involves the reaction of 4-fluoro-2-methylphenol with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of cyclopropylmethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(4-fluoro-2-methylphenoxy)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(4-fluoro-2-methylphenoxy)cyclopropane.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s fluoro and cyclopropyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
[1-(4-Fluoro-2-methylphenoxy)cyclopropane]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[1-(4-Fluoro-2-methylphenoxy)ethanol]: Contains an ethyl group instead of a cyclopropyl group, which can affect its chemical and biological properties.
Uniqueness: The presence of both the fluoro and cyclopropyl groups in [1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[1-(4-fluoro-2-methylphenoxy)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-6-9(12)2-3-10(8)14-11(7-13)4-5-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFXLVEVJCJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


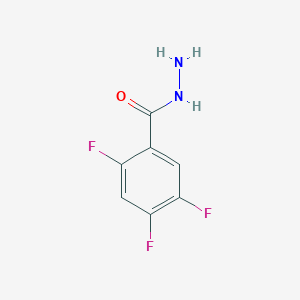
![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)
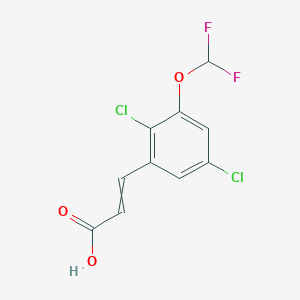
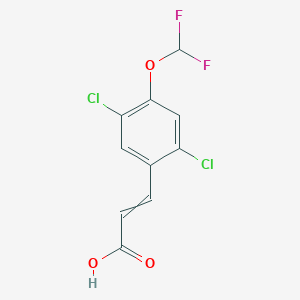
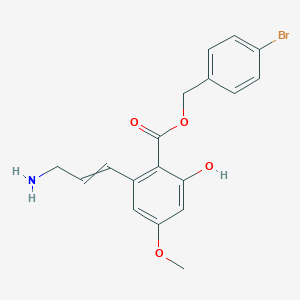


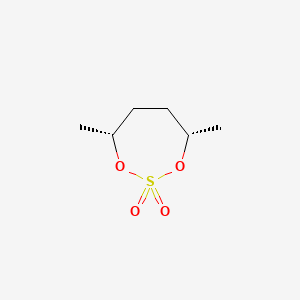
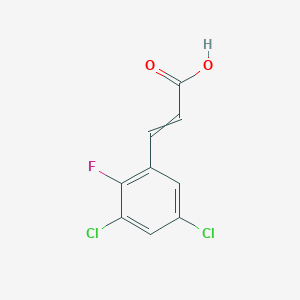
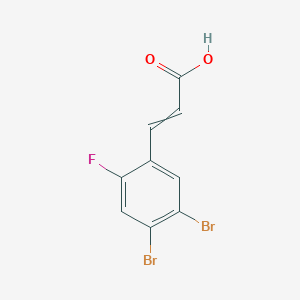
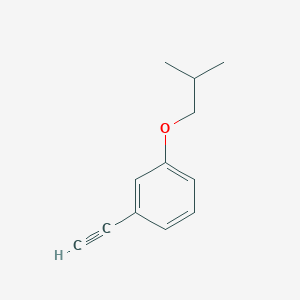
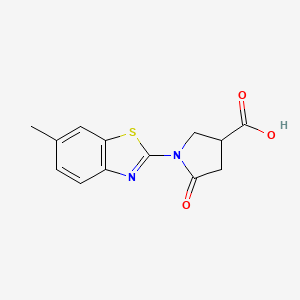
![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
